3-Phenoxycinnamic acid

Description

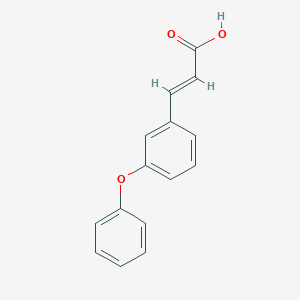

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTBBLWPDBZDHT-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenoxycinnamic Acid: Structure, Properties, and Potential

Abstract: 3-Phenoxycinnamic acid is a derivative of cinnamic acid, a well-known phenylpropanoid with a diverse range of biological activities. The incorporation of a phenoxy group at the meta-position of the phenyl ring modifies its electronic and steric properties, presenting a unique scaffold for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Drawing upon the established bioactivities of related cinnamic acid derivatives, this document also explores potential therapeutic applications, offering a foundation for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

This compound is an aromatic carboxylic acid. Its structure is built upon a cinnamic acid backbone, which features a phenyl ring connected to an acrylic acid moiety. The key modification is the substitution of a phenoxy group (-O-C₆H₅) at the meta- (or 3-) position of the phenyl ring.

Core Components:

-

Cinnamic Acid Core: (E)-3-phenylprop-2-enoic acid, providing the fundamental α,β-unsaturated carboxylic acid structure.

-

Phenoxy Substituent: An ether linkage connecting a second phenyl ring to the 3-position of the cinnamic acid's phenyl group.

The presence of the C=C double bond in the acrylic acid side chain gives rise to geometric isomerism. Consequently, this compound can exist as two distinct stereoisomers:

-

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid (trans-isomer): The carboxyl group and the substituted phenyl group are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.

-

(Z)-3-(3-phenoxyphenyl)prop-2-enoic acid (cis-isomer): The carboxyl group and the substituted phenyl group are on the same side of the double bond.

Unless specified otherwise, "this compound" typically refers to the more common (E)-trans isomer.

Physicochemical Properties

Quantitative data for this compound is not as widely published as for its parent compound. However, its properties can be reliably predicted based on its structure and comparison with similar molecules. The table below includes identifiers for the parent trans-cinnamic acid for reference.

| Property | Value (this compound) | Value (trans-Cinnamic Acid) |

| IUPAC Name | (E)-3-(3-phenoxyphenyl)prop-2-enoic acid | (2E)-3-phenylprop-2-enoic acid[1] |

| Synonyms | m-Phenoxycinnamic acid | trans-Cinnamic acid, 3-Phenylacrylic acid[1] |

| CAS Number | 3550-93-6 | 140-10-3[1] |

| Molecular Formula | C₁₅H₁₂O₃ | C₉H₈O₂[1] |

| Molecular Weight | 240.26 g/mol | 148.16 g/mol [1] |

| Appearance | Predicted: White to off-white solid | White crystalline solid |

| Melting Point | Data not available | 133 °C |

| Boiling Point | Data not available | 300 °C |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone. | Slightly soluble in water; soluble in alcohol, ether, acetone |

| pKa | Predicted: ~4.4 | 4.44[2][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are not widely available in public databases, the expected signals can be accurately predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of (E)-3-phenoxycinnamic acid is expected to show distinct signals corresponding to the carboxylic acid, vinylic, and aromatic protons:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, above δ 12.0 ppm.

-

Aromatic Protons (Ar-H): A complex series of multiplets between δ 7.0 and δ 7.8 ppm, integrating to 9 protons (from both the phenoxy and the central phenyl rings).

-

Vinylic Protons (-CH=CH-): Two doublets characteristic of a trans-alkene. The proton alpha to the carbonyl (Cα-H) would appear around δ 6.4-6.6 ppm, while the proton beta to the carbonyl (Cβ-H) would be further downfield around δ 7.6-7.8 ppm. The coupling constant (J) between these two protons is expected to be large (~16 Hz), which is definitive proof of the (E)-trans configuration[4].

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon framework:

-

Carbonyl Carbon (-C=O): The least shielded carbon, appearing around δ 167-173 ppm[5][6].

-

Aromatic & Vinylic Carbons: A cluster of signals in the δ 115-158 ppm region. This includes the two vinylic carbons and the twelve aromatic carbons. The carbon atom bearing the phenoxy group (C-O) would be significantly deshielded.

-

Key predicted shifts include the Cα at ~118 ppm and Cβ at ~145 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group[4].

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated carboxylic acid[4].

-

C=C Stretch (Alkene): A distinct absorption around 1625-1640 cm⁻¹[4].

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): Strong, characteristic absorptions for the aryl ether linkage, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

=C-H Bend (trans-Alkene): A strong out-of-plane bending vibration near 980 cm⁻¹.

Synthesis of this compound

A reliable and established method for synthesizing cinnamic acid derivatives is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst[7]. For this compound, the logical precursors are 3-phenoxybenzaldehyde and acetic anhydride.

Logical Synthesis Pathway

Caption: Perkin reaction workflow for synthesizing this compound.

Experimental Protocol: Perkin Condensation

This protocol is adapted from standard procedures for cinnamic acid synthesis[7]. Causality: The base (sodium acetate) deprotonates acetic anhydride to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid. The high temperature is necessary to drive the condensation and dehydration steps.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzaldehyde (1.0 eq)[8], acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

-

Reaction: Heat the mixture to 180°C in an oil bath and maintain reflux for 5-8 hours.

-

Hydrolysis: Allow the mixture to cool slightly and carefully add water to hydrolyze any remaining acetic anhydride. Boil the solution for 15 minutes to ensure complete hydrolysis.

-

Isolation: Acidify the hot solution with concentrated hydrochloric acid until precipitation of the crude product is complete.

-

Purification: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold water.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Applications in Drug Development

While specific biological data for this compound is limited, the broader class of cinnamic acid derivatives is a rich source of bioactive compounds. The nature and position of substituents on the phenyl ring play a crucial role in modulating their biological efficacy[9].

Established Activities of Cinnamic Acid Derivatives:

-

Antioxidant and Anti-inflammatory: Many phenolic acids, including derivatives of cinnamic acid, are potent antioxidants that can neutralize free radicals[10]. They can also inhibit inflammatory pathways, such as the lipoxygenase (LOX) enzyme system[10].

-

Antimicrobial: Cinnamic acids and their analogues have demonstrated activity against a range of bacteria and fungi, making them promising leads for new antimicrobial agents[9].

-

Anticancer: Certain derivatives exhibit cytotoxic properties against various cancer cell lines. Their mechanisms often involve inducing apoptosis and inhibiting cell proliferation[9][10].

-

Antidiabetic: Some cinnamic acid derivatives have been shown to positively influence glucose metabolism and may have applications in managing diabetes and its complications[11].

-

Neuroprotective: The lipophilicity of some derivatives allows them to cross the blood-brain barrier, where they can exert antioxidant effects relevant to neurodegenerative diseases[10].

The addition of a phenoxy group to the cinnamic acid scaffold increases its size and lipophilicity. This modification can significantly alter its interaction with biological targets, potentially enhancing binding to hydrophobic pockets in enzymes or receptors. Further research is warranted to screen this compound for these and other activities.

Hypothetical Mechanism of Action (Antioxidant)

Caption: Logical diagram of potential antioxidant action via radical scavenging.

Safety and Handling

As the toxicological properties of this compound have not been fully investigated, it should be handled with care in a laboratory setting, following standard safety protocols for research chemicals. Based on data for the parent compound, trans-cinnamic acid, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Assumed to be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This substance is intended for research and development purposes only.

References

-

[12] Phenylpropanoic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

[7] Fieser, L. F., & Fieser, M. (n.d.). α-PHENYLCINNAMIC ACID. Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

[13] Various Authors. (n.d.). Biological potential of phenolic acids. ResearchGate. Retrieved January 15, 2026, from [Link]

-

[10] Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. Retrieved January 15, 2026, from [Link]

-

[14] National Center for Biotechnology Information. (n.d.). 3-Methoxycinnamic Acid. PubChem. Retrieved January 15, 2026, from [Link]

-

[5] Various Authors. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

[15] JDP, et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. Retrieved January 15, 2026, from [Link]

-

[6] National Center for Biotechnology Information. (n.d.). Cinnamic Acid. PubChem. Retrieved January 15, 2026, from [Link]

-

[4] Doc Brown. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. docbrown.info. Retrieved January 15, 2026, from [Link]

-

Toxin and Toxin Target Database. (n.d.). trans-Cinnamic acid. T3DB. Retrieved January 15, 2026, from [Link]

-

[11] Various Authors. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. Retrieved January 15, 2026, from [Link]

-

[9] Njobeh, P. B., et al. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. Retrieved January 15, 2026, from [Link]

-

[16] FooDB. (2010). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). FooDB. Retrieved January 15, 2026, from [Link]

-

[17] National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

[18] PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. PrepChem.com. Retrieved January 15, 2026, from [Link]

-

[19] Gaina, C., et al. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central. Retrieved January 15, 2026, from [Link]

-

[2] FooDB. (2010). Showing Compound Cinnamic acid (FDB012052). FooDB. Retrieved January 15, 2026, from [Link]

-

[3] Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930). MCDB. Retrieved January 15, 2026, from [Link]

Sources

- 1. trans-Cinnamic Acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Showing Compound Cinnamic acid (FDB012052) - FooDB [foodb.ca]

- 3. Milk Composition Database: Showing metabocard for trans-Cinnamic acid (BMDB0000930) [mcdb.ca]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biosynth.com [biosynth.com]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Showing Compound trans-p-Methoxycinnamic acid (FDB002667) - FooDB [foodb.ca]

- 17. 2-Propenoic acid, 3-phenyl- [webbook.nist.gov]

- 18. prepchem.com [prepchem.com]

- 19. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenoxycinnamic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Phenoxycinnamic acid, identified by CAS Number 77124-20-0 and the IUPAC name (E)-3-(3-phenoxyphenyl)prop-2-enoic acid . This document delves into its chemical identity, synthesis methodologies, physicochemical and spectroscopic properties, and its emerging potential in the landscape of drug discovery and development.

Core Chemical Identity

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid is an aromatic carboxylic acid belonging to the cinnamic acid family. Its structure is characterized by a central acrylic acid moiety with a phenyl group at the β-position, which is, in turn, substituted with a phenoxy group at the meta (3-) position. The "(E)" designation indicates that the substituents around the carbon-carbon double bond are on opposite sides, resulting in the trans isomer, which is generally the more stable configuration for cinnamic acids.

| Identifier | Value | Source |

| CAS Number | 77124-20-0 | [1] |

| IUPAC Name | (E)-3-(3-phenoxyphenyl)prop-2-enoic acid | Inferred from related compounds[2][3][4] |

| Molecular Formula | C₁₅H₁₂O₃ | Calculated |

| Molecular Weight | 240.25 g/mol | Calculated |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several established methods for forming α,β-unsaturated carboxylic acids. The choice of a specific route often depends on the availability of starting materials, desired scale, and stereochemical control.

Knoevenagel Condensation: A Reliable Approach

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of cinnamic acid derivatives. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.

Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water. Acidify with hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-(3-phenoxyphenyl)prop-2-enoic acid.

Perkin and Perkin-Oglialoro Reactions: Alternative Pathways

The Perkin reaction and its modification, the Perkin-Oglialoro reaction, offer alternative routes for the synthesis of α-aryloxy cinnamic acids.[3] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. The Perkin-Oglialoro reaction specifically utilizes aryloxyacetic acids.[3]

Workflow for Perkin-Oglialoro Reaction:

Caption: Perkin-Oglialoro reaction for α-aryloxy cinnamic acid synthesis.

While historically significant, the yields of the Perkin-Oglialoro reaction for α-aryloxy cinnamic acids can be low.[3]

Physicochemical and Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties. While experimentally determined data for this specific compound is not widely available in public databases, properties can be predicted based on its structure and by analogy to related cinnamic acid derivatives.

| Property | Predicted/Analogous Value | Reference/Basis |

| Melting Point | 130-160 °C | Based on substituted cinnamic acids[2] |

| Boiling Point | > 300 °C | Based on cinnamic acid[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General properties of carboxylic acids[5] |

| pKa | ~4.5 | Similar to cinnamic acid[2] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety, typically as doublets with a large coupling constant (~16 Hz) indicative of the trans configuration. The aromatic protons will appear as a complex multiplet pattern in the downfield region. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the phenoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C=C stretching vibrations for the alkene and aromatic rings, and C-O stretching bands for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether bond.

Potential Applications in Drug Development

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The introduction of a phenoxy group at the meta position of the phenyl ring in this compound can modulate its lipophilicity, electronic properties, and metabolic stability, potentially enhancing its therapeutic potential.

Potential Pharmacological Signaling Pathways for Cinnamic Acid Derivatives:

Caption: Potential signaling pathways modulated by cinnamic acid derivatives.

While specific studies on the biological activity of this compound are limited, its structural similarity to other pharmacologically active cinnamic acid derivatives suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology.

Conclusion and Future Directions

(E)-3-(3-phenoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a foundational understanding of its chemical identity, synthesis, and predicted properties. Future research should focus on the experimental validation of its physicochemical and spectroscopic characteristics, optimization of its synthesis, and a thorough investigation of its pharmacological profile to unlock its full therapeutic potential.

References

-

Arctom Scientific. trans-3-Phenoxycinnamic acid | CAS NO. 77124-20-0. Available from: [Link]

-

G. Bagavant, G. G. Badiger, Synthesis of a-aryloxy cinnamic acids, Proc. Indian Acad. Sci., 1975 , 82(6), 211-218. Available from: [Link]

-

PubChem. (E)-3-phenyl(2,3-13C2)prop-2-enoic acid. Available from: [Link]

- Sharma, P. Cinnamic acid derivatives: A new chapter of various pharmacological activities. J. Chem. Pharm. Res.2011, 3(2), 403-423.

- De, P.; Baltas, M.; Bedos-Belval, F. Cinnamic Acid Derivatives: A New Chapter of Various Pharmacological Activities. Pharmaceuticals2011, 4(1), 125-147.

- Sova, M. Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini Rev. Med. Chem.2012, 12(8), 749-767.

- Guzman, J. D. Natural Cinnamic Acids, Cinnamic Acid Derivatives and Congeners: A Review of Their Biological Properties. Molecules2014, 19(7), 9292-9339.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. np-mrd.org [np-mrd.org]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. pharma.researchfloor.org [pharma.researchfloor.org]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

Synthesis of 3-Phenoxycinnamic acid and its analogs

An In-depth Technical Guide to the Synthesis of 3-Phenoxycinnamic Acid and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry and materials science, combining the pharmacologically significant diaryl ether motif with the versatile cinnamic acid backbone. This guide provides a comprehensive overview of the synthetic strategies for creating this compound and its diverse analogs. We will delve into the core chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols for key transformations. The discussion is grounded in authoritative literature, focusing on two primary synthetic stages: the formation of the diaryl ether linkage and the subsequent elaboration of the α,β-unsaturated carboxylic acid.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound derivatives is most logically approached by dissecting the molecule into its primary building blocks. A retrosynthetic analysis reveals two key bond disconnections that define the overall strategy: the C-O ether bond and the C=C olefin bond.

This leads to a convergent synthesis plan:

-

Formation of a Phenoxy-Substituted Benzaldehyde Intermediate: This involves creating the core diaryl ether structure, typically by coupling a substituted phenol with a substituted 3-halobenzaldehyde.

-

Elaboration of the Cinnamic Acid Moiety: This step converts the aldehyde functional group of the intermediate into the α,β-unsaturated carboxylic acid.

This modular approach is highly advantageous for creating libraries of analogs, as diverse phenols and benzaldehydes can be combined, and various methods can be employed to generate the cinnamic acid side chain.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Diaryl Ether Core: The Ullmann Condensation

The formation of the diaryl ether bond is the cornerstone of this synthesis. While several methods exist, including the palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann condensation remains a robust and cost-effective choice, especially for larger-scale preparations.[1][2]

The classical Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[3][4] The choice of catalyst, base, and solvent is critical for achieving high yields. Modern protocols often use copper(I) salts and may employ ligands to facilitate the reaction under milder conditions.[2][5]

Causality in Experimental Design:

-

Catalyst: Copper(I) salts like CuI or Cu₂O are often preferred as they are believed to be the active catalytic species. The use of copper powder, as in the original Ullmann reaction, can lead to longer reaction times and higher temperatures.[6][7]

-

Base: A strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[2]

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the reactants remain in solution and to achieve the necessary reaction temperatures (often >120 °C).[5][6]

-

Substrate Reactivity: The reaction is most efficient with electron-deficient aryl halides (e.g., those with nitro or cyano groups) and electron-rich phenols.[5] Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[2]

Figure 2: Simplified mechanism of the Ullmann Condensation.

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde

This protocol describes a representative Ullmann condensation to form the key intermediate.

Materials:

-

3-Bromobenzaldehyde

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF to the flask via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of Celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-phenoxybenzaldehyde.

Formation of the Cinnamic Acid: The Perkin Reaction

The Perkin reaction is a classic and effective method for converting an aromatic aldehyde into an α,β-unsaturated carboxylic acid.[8][9] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a weak base catalyst.[10][11]

Causality in Experimental Design:

-

Reagents: The reaction uses the aldehyde synthesized in the previous step (e.g., 3-phenoxybenzaldehyde), an acid anhydride (commonly acetic anhydride to yield a cinnamic acid), and a weak base (e.g., anhydrous sodium acetate).[12] The anhydride must have at least two α-hydrogens to form the necessary enolate.[9]

-

Base Catalyst: The alkali salt of the acid (e.g., sodium acetate when using acetic anhydride) deprotonates the anhydride to form an enolate ion. This enolate then acts as the nucleophile, attacking the aldehyde carbonyl.[13]

-

Temperature: The Perkin reaction typically requires high temperatures (160-180 °C) and prolonged reaction times to drive the condensation and subsequent elimination steps to completion.[10][12]

Figure 3: General experimental workflow for the Perkin Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for synthesizing cinnamic acids.[12][14]

Materials:

-

3-Phenoxybenzaldehyde (from previous step)

-

Acetic anhydride

-

Anhydrous sodium acetate (freshly fused and powdered is recommended)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-phenoxybenzaldehyde (1.0 eq), freshly fused and powdered anhydrous sodium acetate (1.5 eq), and acetic anhydride (2.5 eq).[14]

-

Heating: Heat the mixture in an oil bath at 180 °C for 5 hours.[11]

-

Hydrolysis: Allow the mixture to cool slightly and then cautiously pour it into a larger beaker containing a significant volume of water to hydrolyze the excess acetic anhydride and the reaction intermediate.

-

Removal of Unreacted Aldehyde: Boil the aqueous mixture for 15-20 minutes. If unreacted aldehyde is present (indicated by an oily layer), it can be removed by steam distillation.[15] Alternatively, filter the hot solution.

-

Precipitation of Product: To the hot, clear filtrate, slowly add concentrated HCl with stirring until the solution is strongly acidic (test with pH paper).[14] this compound will precipitate as a solid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

-

Recrystallization: Purify the crude acid by recrystallizing from a suitable solvent, such as aqueous ethanol, to obtain the final product.[14]

Synthesis of Analogs and Data Presentation

The modularity of this synthetic route allows for the creation of a wide array of analogs by varying the starting materials.

-

Varying the Phenol: Using substituted phenols (e.g., cresol, fluorophenol, methoxyphenol) introduces substituents on one of the aromatic rings.

-

Varying the Aryl Halide: Using substituted 3-halobenzaldehydes (e.g., 3-bromo-4-methylbenzaldehyde) introduces substituents on the other aromatic ring.

-

Varying the Anhydride: Using different anhydrides in the Perkin reaction (e.g., propionic anhydride) will add a substituent at the α-position of the cinnamic acid.[16]

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

| Ullmann Condensation | CuI, Cu₂O, or Cu powder | Base (K₂CO₃, Cs₂CO₃), High Temp (120-220°C), Polar aprotic solvent (DMF, NMP) | Cost-effective, robust for scale-up, tolerant of many functional groups. | Harsh conditions (high temp), sometimes requires long reaction times, stoichiometric copper can be needed. | [3][4] |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine Ligands (e.g., XPhos, SPhos), Base (NaOtBu, K₃PO₄), Moderate Temp (80-110°C), Toluene | Milder conditions, broader substrate scope (especially for aryl chlorides), high yields. | Expensive catalyst and ligands, sensitivity to air and moisture. | [1][17] |

| Chan-Lam Coupling | Cu(OAc)₂ | Arylboronic acids instead of aryl halides, Room Temp to 80°C, often in air | Uses readily available arylboronic acids, very mild conditions. | Substrate scope can be limited, sometimes requires excess reagents. | [17][18] |

| Table 1: Comparison of Common Methods for Diaryl Ether Synthesis. |

Characterization of this compound

Confirmation of the final product's structure and purity is achieved through standard spectroscopic techniques.

| Technique | Characteristic Signal / Peak | Expected Value / Range | Reference |

| ¹H NMR | Carboxylic acid proton (-COOH) | Broad singlet, ~12-13 ppm | [19][20] |

| Alkene protons (-CH=CH-) | Two doublets (trans coupling), ~6.5 ppm and ~7.8 ppm | [19][20] | |

| Aromatic protons (Ar-H) | Multiplets, ~7.0-7.8 ppm | [19] | |

| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid) | Broad band, 2500–3300 cm⁻¹ | [20][21] |

| C=O stretch (conjugated acid) | Strong, sharp peak, 1680–1700 cm⁻¹ | [20][21] | |

| C=C stretch (alkene) | Medium peak, ~1625 cm⁻¹ | [20][21] | |

| C-O-C stretch (ether) | Strong peak, 1200-1250 cm⁻¹ | - | |

| Mass Spec (MS) | Molecular Ion [M]⁺ or [M+H]⁺ | Corresponds to the calculated molecular weight of the specific analog. | [19][22] |

| Table 2: Typical Spectroscopic Data for a this compound Scaffold. |

Applications and Biological Significance

Cinnamic acids and their derivatives are a well-established class of biologically active compounds, known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[23][24][25] The diaryl ether motif is also a key feature in many pharmaceuticals. The combination of these two pharmacophores in this compound analogs makes them attractive targets for drug discovery programs. For instance, methoxylated derivatives of cinnamic acid have shown hepato-, cardio-, and neuroprotective activities.[26] Synthetic analogs can be designed to modulate specific signaling pathways, such as NF-κB or MAPK, which are implicated in inflammation and cancer.[23]

Conclusion

The synthesis of this compound and its analogs is a versatile and highly adaptable process. By employing a convergent strategy that combines robust C-O bond-forming reactions like the Ullmann condensation with classic C=C bond formations such as the Perkin reaction, researchers can efficiently access a wide library of compounds. Understanding the mechanistic principles and the rationale behind the choice of reagents and conditions is paramount to optimizing yields and achieving the desired molecular diversity for applications in drug development and materials science.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

-

Organic Letters. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

-

ResearchGate. (2009). The Ullmann Ether Condensation. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

ResearchGate. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]

-

ARKAT USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. Retrieved from [Link]

-

bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (2015). Recent Advances in Diaryl Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (1981). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (1975). Synthesis of a-aryloxy cinnamic acids. Retrieved from [Link]

-

PMC. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Retrieved from [Link]

-

NIH. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]

-

ResearchGate. (2021). Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

MDPI. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

PubMed Central. (2019). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Methoxycinnamic Acid. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. Retrieved from [Link]

-

The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

-

PMC - PubMed Central. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrocinnamic acid - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Evaluation of a Series of 3,4,5-Trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents. Retrieved from [Link]

Sources

- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. fchpt.stuba.sk [fchpt.stuba.sk]

- 13. byjus.com [byjus.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 17. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 18. books.rsc.org [books.rsc.org]

- 19. atlantis-press.com [atlantis-press.com]

- 20. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Phenoxycinnamic Acid: A Technical Guide for Advanced Research

Introduction: Unveiling the Molecular Architecture

3-Phenoxycinnamic acid stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. As a derivative of cinnamic acid, a widely occurring natural product, its structure is characterized by the foundational phenylprop-2-enoic acid framework, further functionalized with a phenoxy group at the meta-position of the phenyl ring.[1][2] This addition of an aromatic ether linkage is not trivial; it imparts distinct physicochemical properties, influencing lipophilicity, electronic distribution, and metabolic stability. A thorough characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and potential applications.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its spectroscopic signature. The molecule comprises three key domains: the carboxylic acid group, the vinylic bridge, and the two aromatic rings (the cinnamic ring and the phenoxy ring). Each of these components will give rise to characteristic signals in the various spectroscopic techniques employed for its elucidation.

Caption: Molecular structure of this compound with key substructures highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinylic, aromatic, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift.[3]

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | - |

| Vinylic (Hβ) | ~7.6 | Doublet | ~16.0 |

| Vinylic (Hα) | ~6.6 | Doublet | ~16.0 |

| Aromatic (Cinnamic Ring) | 7.0 - 7.5 | Multiplet | - |

| Aromatic (Phenoxy Ring) | 7.0 - 7.5 | Multiplet | - |

Interpretation and Causality:

-

Carboxylic Acid Proton: This proton is highly deshielded due to the adjacent electronegative oxygen atoms and typically appears as a broad singlet far downfield. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Vinylic Protons: The two vinylic protons (Hα and Hβ) form an AX system and appear as doublets. The large coupling constant (~16.0 Hz) is characteristic of a trans configuration, a common feature in cinnamic acid derivatives synthesized via methods like the Perkin reaction.[4] Hβ is further downfield than Hα due to its proximity to the deshielding phenyl ring.

-

Aromatic Protons: The aromatic region is expected to be complex due to the overlapping signals from the nine aromatic protons of the two phenyl rings. The protons on the phenoxy ring will exhibit shifts typical for aromatic ethers, while the protons on the cinnamic ring will be influenced by both the vinylic system and the ether linkage. Data from 3-phenoxybenzoic acid can be used as a close model for this region.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~168 |

| Vinylic (C β) | ~145 |

| Vinylic (C α) | ~120 |

| Aromatic (Cinnamic Ring) | 115 - 160 |

| Aromatic (Phenoxy Ring) | 115 - 160 |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field, typically around 168 ppm.

-

Vinylic Carbons: The vinylic carbons show characteristic shifts, with Cβ appearing further downfield than Cα, consistent with their electronic environments.

-

Aromatic Carbons: The spectrum will display multiple signals in the aromatic region (115-160 ppm). The carbon atoms attached to the ether oxygen (C3 on the cinnamic ring and C1' on the phenoxy ring) will be the most deshielded among the aromatic carbons due to the direct attachment to the electronegative oxygen.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid, alkene, and aromatic ether moieties.[7]

Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Alkene) | 1625-1645 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Aromatic Ether) | 1200-1275 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

Interpretation and Causality:

-

O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band due to extensive hydrogen bonding in the solid state or in concentrated solutions.[8]

-

C=O Stretch: The carbonyl stretch is one of the most intense and characteristic bands in the spectrum, appearing around 1690 cm⁻¹. Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated carboxylic acid.[9]

-

C=C Stretches: Both the vinylic and aromatic C=C stretching vibrations are observed. The vinylic stretch is typically found around 1630 cm⁻¹.

-

C-O Stretches: The spectrum will feature strong C-O stretching bands. The C-O stretch of the aromatic ether is expected to be a prominent feature around 1240 cm⁻¹.[7] The C-O stretch of the carboxylic acid will also be present in this region.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 240.0786 |

| [M-OH]⁺ | 223.0759 |

| [M-COOH]⁺ | 195.0810 |

| [C₆H₅O]⁺ | 93.0334 |

| [C₆H₅]⁺ | 77.0391 |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) will be observed at an m/z corresponding to the molecular weight of this compound (C₁₅H₁₂O₃), which is approximately 240.25 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Key Fragments: Common fragmentation pathways for cinnamic acids include the loss of a hydroxyl radical (-OH) and the loss of the carboxyl group (-COOH). The phenoxy group can also fragment to produce a characteristic peak at m/z 93 (phenoxy cation) or m/z 77 (phenyl cation).

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI), often used with LC-MS, is a softer technique that typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Integrated Spectroscopic Workflow

The characterization of this compound is a multi-faceted process where each spectroscopic technique provides complementary information. The logical flow of this process is crucial for an unambiguous structural assignment.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its study and application. Through the combined use of NMR, IR, and Mass Spectrometry, a detailed and unambiguous picture of its molecular structure can be obtained. This guide provides a comprehensive overview of the expected spectroscopic data and the underlying principles of their interpretation. By following the outlined experimental protocols and analytical logic, researchers can confidently identify and characterize this important molecule, paving the way for its further exploration in drug discovery and materials science.

References

- Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable.

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Jae-Kyoung, K., et al. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. ResearchGate. [Link]

-

Saeed, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]

-

Vinod, T. P., et al. (2022). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

-

Natural Chemistry Research Group. (2025). Cinnamic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrocinnamic acid. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methoxycinnamic acid, TMS derivative. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

-

ResearchGate. (n.d.). IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). [Link]

-

Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

-

PubChem. (n.d.). cis-Cinnamic acid. [Link]

-

FooDB. (2010). Showing Compound trans-p-Methoxycinnamic acid (FDB002667). [Link]

-

Wikipedia. (n.d.). Cinnamic acid. [Link]

-

PubChem. (n.d.). Cinnamic Acid. [Link]

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. jocpr.com [jocpr.com]

- 5. 3-Phenoxybenzoic acid(3739-38-6) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: 3-Phenoxycinnamic Acid and the Critical Role of Solubility

An In-Depth Technical Guide to the Solubility of 3-Phenoxycinnamic Acid for Researchers and Drug Development Professionals

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found widely throughout the plant kingdom that form the structural backbone for numerous bioactive molecules, including flavonoids and stilbenes.[1] These compounds are recognized for their diverse pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] this compound, a specific derivative, is of significant interest in medicinal chemistry and materials science.

In the realm of drug development, solubility is a paramount physicochemical property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[3] Low aqueous solubility can lead to poor absorption and erratic bioavailability, often becoming a primary reason for the failure of promising drug candidates.[3][4] Therefore, a thorough understanding and accurate determination of a compound's solubility profile across various solvents are fundamental for pre-formulation studies, enabling rational formulation design, and ensuring reliable outcomes in biological assays.[5][6]

This guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles. It details a robust, field-proven experimental protocol for determining equilibrium solubility and offers insights into the causality behind methodological choices, serving as a practical resource for scientists in drug discovery and chemical research.

Fundamental Principles Governing Solubility

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[7][8]

-

Polarity and Hydrogen Bonding: The structure of this compound contains both polar and nonpolar regions. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols.

-

Nonpolar Moieties: Conversely, the molecule possesses two bulky, nonpolar aromatic rings (a phenyl group and a phenoxy group). These regions dominate the molecular surface area, leading to significant van der Waals interactions. These nonpolar characteristics favor solubility in nonpolar or moderately polar aprotic organic solvents.[9]

-

Molecular Size: Larger molecules are generally less soluble than smaller ones because it is more difficult for solvent molecules to surround and solvate them effectively.[10] The relatively large structure of this compound contributes to its generally low solubility in water.

-

pH-Dependence: As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH.[9] At a pH below its pKa (for cinnamic acid, the pKa is ~4.44), the molecule will be in its neutral, less soluble form.[11] At a pH above its pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is ionic and significantly more soluble in water.[9]

Based on these principles, one can predict that this compound will exhibit limited solubility in water but will be readily soluble in many common organic solvents.[11][12]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on the known properties of its parent compound, cinnamic acid, and the principles outlined above. The addition of the phenoxy group increases the molecule's lipophilicity and nonpolar character compared to cinnamic acid.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The large, nonpolar aromatic rings dominate the structure, limiting favorable interactions with the highly polar water network.[9][13] |

| Ethanol, Methanol | Soluble / Freely Soluble | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid.[9][14][15] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble / Freely Soluble | These solvents have sufficient polarity to interact with the carboxylic acid group but are less structured than water, better accommodating the large nonpolar moieties.[14][15] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While the molecule has significant nonpolar character, the polar carboxylic acid group hinders dissolution in purely nonpolar solvents. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The basic solution deprotonates the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[16] |

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its robustness and accuracy.[17][18][19] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[18]

Detailed Protocol: Shake-Flask Method

This protocol outlines the necessary steps to determine the equilibrium solubility of this compound.

1. Preparation of Materials:

- Accurately weigh a sufficient amount of solid this compound. The amount should be in excess of its estimated solubility to ensure a saturated solution remains in equilibrium with undissolved solid.[5][19] A common practice is to add enough solid to achieve a concentration 2-5 times the expected solubility.

- Prepare the desired solvent or buffer solution. For aqueous solubility, buffers at relevant physiological pH values (e.g., 1.2, 4.5, 6.8) are often used.[20]

- Use clear glass vials or flasks with tight-fitting caps to prevent solvent evaporation.[21]

2. Equilibration:

- Add the pre-weighed excess solid compound to a known volume of the solvent in the vial.[17]

- Seal the vials and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for biorelevant studies).[20]

- Agitate the mixture at a constant, moderate speed (e.g., 100-150 rpm) for an extended period.[20] The goal is to facilitate dissolution and maintain a suspension, allowing the system to reach thermodynamic equilibrium.[5] Equilibration time can vary but is typically between 24 and 72 hours.[17][22] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements yield a consistent concentration.[18]

3. Phase Separation:

- After incubation, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.[23]

- Carefully withdraw a sample from the supernatant. It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium.[17] This is typically achieved by:

- Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm PVDF) to remove solid particles.[1] The filter material should be chemically compatible with the solvent and exhibit low compound binding.

- Centrifugation: Centrifuge the vial at high speed to pellet the excess solid, then carefully sample the supernatant.

4. Quantification:

- Immediately dilute the clear, filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.[1]

- Analyze the diluted sample using a validated quantitative method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.[5]

- Calculate the equilibrium solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a powerful and widely adopted technique for quantifying cinnamic acid and its derivatives due to its high resolution, sensitivity, and reproducibility.[1]

Representative HPLC-UV Method Protocol

1. Instrumentation and Conditions:

- HPLC System: A system with a gradient or isocratic pump and a UV-Vis detector.[1]

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for this class of compounds.[1][24]

- Mobile Phase: A gradient elution is often used for complex samples, but an isocratic mixture can be effective for pure compounds. A common mobile phase consists of:

- Solvent A: 0.1% Phosphoric Acid or 0.2% Acetic Acid in Water.[1][24]

- Solvent B: Acetonitrile or Methanol.[1][24]

- The ratio is optimized to achieve a good peak shape and a reasonable retention time.

- Flow Rate: Typically 1.0 mL/min.[25]

- Detection Wavelength: Cinnamic acid derivatives have strong UV absorbance. A wavelength between 280-330 nm is generally effective.[24][25]

- Injection Volume: 10-20 µL.[25]

2. Preparation of Standards:

- Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).[1]

- Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards with concentrations spanning the expected sample concentration range.[1][25]

3. Calibration and Analysis:

- Inject the working standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.[24] The curve should demonstrate good linearity (r² > 0.999).[25]

- Inject the prepared (and diluted) samples from the solubility experiment.

- Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.

Safety and Handling Precautions

While this compound itself does not have an extensive, unique safety profile, it should be handled with the care afforded to its parent compound, trans-cinnamic acid, and as standard practice for any laboratory chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[26][27]

-

Engineering Controls: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[26] Ensure that eyewash stations and safety showers are readily accessible.[28]

-

Handling: Avoid contact with skin, eyes, and clothing.[27] Do not breathe dust.[26] Minimize dust generation and accumulation during handling.[28] Wash hands thoroughly after handling the product.[26]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[26]

-

Disposal: Dispose of chemical waste according to institutional, local, and national safety protocols.[29]

Conclusion

The solubility of this compound is a critical determinant of its utility in pharmaceutical and chemical applications. Its molecular structure, featuring a polar carboxylic acid and large nonpolar aromatic groups, results in poor aqueous solubility but good solubility in many organic solvents. The equilibrium solubility can be reliably determined using the shake-flask method, a robust protocol that ensures thermodynamic equilibrium is reached. Accurate quantification of the dissolved solute is readily achieved using a validated reversed-phase HPLC-UV method. By combining a theoretical understanding of solubility principles with rigorous experimental execution, researchers can generate the high-quality data necessary for advancing drug development and chemical synthesis programs.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Biorelevant.com. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Lee, J., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives. Applied Biological Chemistry, 64(49). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Durham Tech. (2009). SAFETY DATA SHEET - trans-Cinnamic acid. Durham Tech. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical data of cinnamic acid derivatives. ResearchGate. Retrieved from [Link]

-

Montclair State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Montclair State University. Retrieved from [Link]

-

National Institutes of Health. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. Retrieved from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma. RSC Publishing. Retrieved from [Link]

-

Stanford Chemicals. (2024). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. Stanford Chemicals. Retrieved from [Link]

-

ResearchGate. (2016). Detection and determination of some phenolic and cinnamic acids in plant extracts. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cinnamic acid. Solubility of Things. Retrieved from [Link]

-

Axxence. (2025). SAFETY DATA SHEET - CINNAMIC ACID. Axxence. Retrieved from [Link]

-

AZoM. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. AZoM. Retrieved from [Link]

-

University of Alberta. (n.d.). Ultra-violet and visible spectroscopy. University of Alberta. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Wikipedia. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scirp.org. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cinnamic Acid. PubChem. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]

-

Frontiers. (2022). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Frontiers. Retrieved from [Link]

-

MDPI. (2022). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. m.youtube.com [m.youtube.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 13. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 15. trans-Cinnamic Acid, 500 g | Flinn Scientific [flinnsci.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. biorelevant.com [biorelevant.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. scielo.br [scielo.br]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 24. scirp.org [scirp.org]

- 25. d-nb.info [d-nb.info]

- 26. durhamtech.edu [durhamtech.edu]

- 27. tcichemicals.com [tcichemicals.com]

- 28. fishersci.com [fishersci.com]